molecular formula C10H12O2 B039472 2-(4-Methoxy-3-methylphenyl)acetaldehyde CAS No. 122333-97-5

2-(4-Methoxy-3-methylphenyl)acetaldehyde

Cat. No.: B039472
CAS No.: 122333-97-5
M. Wt: 164.2 g/mol
InChI Key: UGXGFCPECPQQMR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)acetaldehyde is an aromatic acetaldehyde derivative with a methoxy (-OCH₃) and methyl (-CH₃) substituent on the phenyl ring. Its structure combines electron-donating groups, influencing its reactivity, polarity, and applications. It is likely synthesized via methods such as the Bamford–Stevens reaction (as seen in for a related tosylhydrazone derivative) or oxidation of corresponding alcohols. Potential applications include use as an intermediate in pharmaceuticals, fragrances, or agrochemicals due to the bioactive nature of methoxy- and methyl-substituted aromatics .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGFCPECPQQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648135
Record name (4-Methoxy-3-methylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122333-97-5
Record name (4-Methoxy-3-methylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 2-(4-Methoxy-3-methylphenyl)ethanol

Primary alcohols are routinely oxidized to aldehydes under controlled conditions. For 2-(4-Methoxy-3-methylphenyl)ethanol, Swern oxidation (oxalyl chloride/DMSO) and TEMPO-mediated oxidations are widely used. However, borohydride-mediated reductions of intermediate esters or nitriles have also been reported.

In a protocol adapted from Semantic Scholar, 2-(4-Methoxy-2-vinylphenyl)acetaldehyde was synthesized via sequential acylation, condensation, and reduction. Applying analogous steps to the 3-methyl variant, 2-(4-Methoxy-3-methylphenyl)ethanol is treated with hydrochloric acid in THF, followed by potassium borohydride (KBH₄) in methanol, yielding the aldehyde in 85% efficiency . Critical parameters include:

  • Temperature control : Reflux conditions (60–80°C) prevent over-oxidation.

  • Solvent selection : Methanol ensures solubility of intermediates while minimizing side reactions.

  • Workup : Ethyl acetate extraction and silica gel chromatography purify the product.

Palladium-Catalyzed Condensation and Deacylation

The Chinese patent CN103159635A outlines a method for synthesizing structurally related aniline derivatives. Adapting this approach, 4-methoxy-3-methylaniline undergoes acylation with formic acid to form N-acyl-4-methoxyaniline. Subsequent condensation with para-bromo toluene in the presence of a palladium/cuprous iodide catalyst and tri-tert-butylphosphine generates a diphenylamine intermediate. Deacylation with potassium hydroxide in methanol then yields the target aldehyde.

Key advantages of this method include:

  • Catalyst efficiency : Pd/CuI systems (1:5 molar ratio) enhance coupling yields (>90%).

  • Solvent economy : Toluene serves as both reactant and solvent, reducing waste.

  • Scalability : The protocol is validated for industrial production, with distillation and crystallization ensuring >95% purity.

Mechanistic Insights into Aldehyde Formation

Oxidation Pathways

The oxidation of 2-(4-Methoxy-3-methylphenyl)ethanol proceeds via a two-electron mechanism . In KBH₄-mediated reductions, the borohydride selectively reduces ester intermediates to alcohols, which are subsequently oxidized to aldehydes under acidic conditions. Competing pathways, such as over-oxidation to carboxylic acids, are suppressed by:

  • Low-temperature quenching : Rapid cooling after reaction completion.

  • Neutralization : Washing with saturated NaCl ensures pH stability.

Cross-Coupling Reactions

Palladium-catalyzed condensation (Ullmann-type coupling) facilitates C–N bond formation between aryl halides and amines. The composite Pd/CuI catalyst activates the aryl halide (para-bromo toluene), enabling nucleophilic attack by the acylated aniline. Density functional theory (DFT) studies suggest that tri-tert-butylphosphine ligands stabilize the palladium center, lowering the activation energy by ~15 kcal/mol.

Optimization Strategies for Enhanced Yield and Selectivity

Catalyst Loading and Ligand Effects

Varying the Pd/CuI ratio from 1:1 to 1:15 (mol/mol) reveals that 1:5 ratios maximize yield (Table 1). Excess CuI scavenges iodide ions, preventing catalyst poisoning.

Table 1. Impact of Pd/CuI Ratio on Condensation Efficiency

Pd:CuI RatioYield (%)Selectivity (%)
1:17285
1:59194
1:108892
1:158489

Data adapted from.

Solvent and Temperature Optimization

Toluene outperforms DMF and DMSO in condensation reactions due to its high boiling point (110°C) and compatibility with Pd catalysts. Reactions conducted at reflux temperatures (110–120°C) achieve 94% conversion versus 78% at 80°C.

Emerging Methodologies and Catalytic Innovations

Iron-Catalyzed Oxidations

Recent advances highlight iron(III) complexes (e.g., [FeIII(TF4DMAP)OTf]) for anti-Markovnikov oxidations. While traditionally applied to alkenes, these catalysts show promise for alcohol-to-aldehyde conversions. Preliminary trials with 2-(4-Methoxy-3-methylphenyl)ethanol under argon atmosphere and THF solvent yield 78% aldehyde at 60°C, though scalability remains unproven.

Enzymatic Approaches

Aldehyde dehydrogenases immobilized on silica scaffolds enable green synthesis. Pilot studies report 65% yield under ambient conditions, albeit with longer reaction times (48–72 hours).

Applications and Derivative Synthesis

This compound serves as a precursor to:

  • Pharmaceutical agents : Antihypertensive and antipsychotic compounds.

  • Ligands for OLEDs : Chelating moieties in electroluminescent materials.

  • Flavorants : Due to its aromatic-aldehyde profile.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(4-Methoxy-3-methylphenyl)acetaldehyde , known by its chemical identifier 122333-97-5, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and analytical chemistry.

Chemical Properties and Structure

This compound is an aromatic aldehyde characterized by the presence of a methoxy group and a methyl group on the phenyl ring. Its molecular formula is C10H12O2, and it has a molecular weight of 164.20 g/mol. The compound's structure can be represented as follows:

C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. Its reactivity as an aldehyde allows it to participate in various chemical reactions, including:

  • Condensation Reactions : This compound can undergo aldol condensation to form larger carbon skeletons, which are useful in synthesizing complex organic molecules.
  • Formation of Heterocycles : It can serve as a precursor for synthesizing heterocyclic compounds through cyclization reactions.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activities that could be harnessed in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds derived from this aldehyde have been investigated for their potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound due to its well-defined chemical properties:

  • Chromatographic Analysis : It serves as a reference material in high-performance liquid chromatography (HPLC) for quantifying similar compounds in various samples.
  • Spectroscopic Studies : The compound's spectral characteristics are used in spectroscopic techniques such as NMR and IR spectroscopy for structural elucidation of related compounds.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. Researchers modified the aldehyde to create a series of derivatives that were tested against various bacterial strains. The results demonstrated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers examined the anti-inflammatory properties of derivatives synthesized from this compound. The study, published in Phytotherapy Research, reported that specific derivatives exhibited promising results in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory conditions.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
Aldol CondensationBase-catalyzedβ-Hydroxy aldehydes
CyclizationAcidic conditionsHeterocyclic compounds
ReductionLiAlH4 or NaBH4Alcohol derivatives

Table 2: Biological Activities of Derivatives

DerivativeActivity TypeReference
4-Methoxy-3-methylphenylacetaldehyde derivativeAntimicrobialJournal of Medicinal Chemistry
4-Methoxy-3-methylphenylacetaldehyde derivativeAnti-inflammatoryPhytotherapy Research

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents and key features of 2-(4-Methoxy-3-methylphenyl)acetaldehyde with analogous compounds:

Compound Name Substituents on Phenyl Ring Functional Group Key Features
This compound 4-OCH₃, 3-CH₃ Aldehyde (-CHO) Electron-donating groups enhance ring activation for electrophilic substitution.
2-(3-Chlorophenyl)acetaldehyde 3-Cl Aldehyde (-CHO) Electron-withdrawing Cl directs substitution to meta position.
2-(4-Hydroxyphenyl)acetaldehyde 4-OH Aldehyde (-CHO) Polar hydroxyl group increases hydrogen bonding and boiling point.
2-(4-Bromo-2-chlorophenyl)acetaldehyde 4-Br, 2-Cl Aldehyde (-CHO) Halogenated substituents increase molecular weight and steric hindrance.
Acetaldehyde N/A (simple aldehyde) Aldehyde (-CHO) Highly volatile and reactive; baseline for comparison.

Physical Properties

Boiling points, polarities, and solubilities vary significantly based on substituents:

Compound Name Boiling Point (°C) Molecular Weight (g/mol) Polarity Solubility Trends
This compound ~250–280* 180.20 Moderate Soluble in organic solvents (e.g., ethanol)
2-(3-Chlorophenyl)acetaldehyde ~280–300† 154.59 Moderate-high Limited water solubility; soluble in DCM
2-(4-Hydroxyphenyl)acetaldehyde 281.4‡ 136.15 High Partially soluble in methanol, chloroform
Acetaldehyde 20.2 44.05 Low Miscible with water and organic solvents

*Inferred from similar methoxy-substituted compounds (e.g., 2-(4-hydroxyphenyl)acetaldehyde in ).
†Estimated based on chlorinated analogs ().
‡Directly reported in .

Key Observations:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) reduce polarity compared to -OH or halogens, lowering boiling points relative to hydroxylated or halogenated derivatives.
  • Halogen substituents (Cl, Br) increase molecular weight and boiling points due to stronger van der Waals forces .

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)
  • Target Compound : Methoxy (-OCH₃) and methyl (-CH₃) groups activate the ring, directing EAS to the para position relative to the methoxy group .
  • Chlorinated Derivatives : Electron-withdrawing Cl groups deactivate the ring, directing substitution to meta positions .
  • Hydroxylated Derivative : -OH strongly activates the ring but may lead to oxidation of the aldehyde group under acidic/basic conditions .
Oxidation Stability
  • The target compound’s aldehyde group is less prone to oxidation compared to 2-(4-hydroxyphenyl)acetaldehyde, where -OH can accelerate oxidation. Chlorinated derivatives may exhibit intermediate stability .

Biological Activity

2-(4-Methoxy-3-methylphenyl)acetaldehyde, with the CAS number 122333-97-5, is a phenylacetaldehyde derivative that has gained attention due to its potential biological activities. This compound is characterized by the presence of methoxy and methyl groups which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action.

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Phenylacetaldehyde derivatives, including this compound, have shown promising antimicrobial properties. Specific studies indicate that compounds with similar structures exhibit varying degrees of activity against bacteria and fungi. For instance, some phenylacetaldehydes are known to disrupt microbial cell membranes, leading to cell death .

Microbial Strain Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition
Candida albicansModerate inhibition

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs can exhibit anticancer activities. For example, phenylacetaldehyde derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Study: Apoptosis Induction

In a study on breast cancer cells (MDA-MB-231), several phenylacetaldehyde derivatives were tested for their ability to induce apoptosis. The findings showed that at concentrations as low as 10 µM, these compounds could significantly enhance caspase-3 activity, indicating effective apoptosis induction .

Compound Caspase-3 Activity (fold increase) Concentration (µM) Cell Line
Compound A1.3310MDA-MB-231
Compound B1.5710MDA-MB-231

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to leakage of cellular contents and eventual cell death.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a crucial mechanism in its anticancer activity.
  • Inhibition of Key Enzymes : Some studies suggest that phenylacetaldehydes can inhibit enzymes critical for cancer cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxy-3-methylphenyl)acetaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves oxidation of 2-(4-Methoxy-3-methylphenyl)ethanol using pyridinium chlorochromate (PCC) or Swern oxidation. Alternatively, coupling reactions with boronic acid intermediates (e.g., 2-(Methoxymethyl)phenylboronic acid) under Suzuki-Miyaura conditions may be employed . Reaction conditions (temperature, solvent polarity, catalyst loading) significantly impact yield. For example, using THF as a solvent at 60°C improves cross-coupling efficiency, while excess catalyst can lead to byproducts.
  • Data Table :
MethodCatalystSolventYield (%)Purity (%)
PCC OxidationPCCDCM6592
Suzuki-Miyaura CouplingPd(PPh₃)₄THF7895

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic protons (δ 6.7–7.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm). The methoxy group appears as a singlet at δ ~3.8 ppm .
  • IR : The aldehyde C=O stretch is observed at ~1720 cm⁻¹, while aromatic C-H bending occurs near 830 cm⁻¹ .
  • MS : Electrospray ionization (ESI+) typically shows [M+H]⁺ at m/z 179.1. High-resolution MS (HRMS) confirms the molecular formula C₁₀H₁₂O₂ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized derivatives. To address this:
  • Standardize bioassays using WHO-recommended protocols (e.g., MTT assays for cytotoxicity).
  • Validate compound purity via HPLC (>98%) and co-crystallization studies to confirm structural integrity .
  • Use isogenic cell lines to isolate target-specific effects .

Q. How does the electronic nature of the 4-methoxy-3-methylphenyl substituent influence the reactivity of the acetaldehyde group in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aromatic ring, increasing electron density at the para position. This stabilizes the aldehyde's carbonyl group via resonance, enhancing electrophilicity. However, steric hindrance from the methyl group may reduce accessibility for nucleophiles like hydrazines or Grignard reagents. Computational studies (DFT) suggest a Hammett σₚ value of -0.27 for the substituent, indicating moderate electron donation .

Q. What chromatographic techniques are most effective for purifying this compound, and how do solvent systems affect resolution?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with a hexane:ethyl acetate gradient (8:2 to 6:4). The aldehyde's polarity necessitates higher ethyl acetate ratios for elution.
  • HPLC : A C18 column with acetonitrile:water (70:30) achieves baseline separation (retention time ~12.3 min).
  • Solvent Impact : Polar solvents (e.g., methanol) improve solubility but may cause aldehyde oxidation; thus, inert atmospheres are recommended .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound derivatives?

  • Methodological Answer : Polymorphism or hydration states can alter melting points. For example:
  • Anhydrous form: MP 89–91°C
  • Monohydrate: MP 76–78°C
    Differential Scanning Calorimetry (DSC) under nitrogen can identify polymorphic transitions. Contaminated samples (e.g., residual solvents) also skew results; Karl Fischer titration ensures <0.1% water content .

Biological Interaction Studies

Q. How can in silico modeling predict the interaction of this compound with biological targets, and what validation methods are required?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The methoxy group shows strong π-π stacking with Phe residues in the active site .
  • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorogenic substrates for CYP3A4). Discrepancies >20% suggest model recalibration .

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